molecular formula C12H18N2O2 B13876998 N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide

N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide

Cat. No.: B13876998
M. Wt: 222.28 g/mol
InChI Key: QFYZTWROJZUBCH-UHFFFAOYSA-N
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Description

N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide is an organic compound with a complex structure that includes a hydroxyphenyl group, a methylamino group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide typically involves the reaction of 2-hydroxybenzaldehyde with 3-aminopropylamine to form an intermediate Schiff base. This intermediate is then reduced to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced further to form amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The methylamino group can form hydrogen bonds with biological molecules, influencing their function. The acetamide group can participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]methacrylamide: Similar in structure but with a methacrylamide group instead of an acetamide group.

    N-[2-[(3-hydroxyphenyl)methylamino]ethyl]-acetamide: Similar but with an ethyl chain instead of a propyl chain.

Uniqueness

N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide

InChI

InChI=1S/C12H18N2O2/c1-10(15)14-8-4-7-13-9-11-5-2-3-6-12(11)16/h2-3,5-6,13,16H,4,7-9H2,1H3,(H,14,15)

InChI Key

QFYZTWROJZUBCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCNCC1=CC=CC=C1O

Origin of Product

United States

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